molecular formula C19H19N3O4 B15003995 N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B15003995
M. Wt: 353.4 g/mol
InChI Key: RIXDHPAUVCHCHQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenoxy group with a dihydrophthalazinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with phthalic anhydride to produce 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. Finally, the acetic acid derivative is coupled with the 2-(4-methoxyphenoxy)ethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydrophthalazinone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenoxy derivatives, while reduction of the carbonyl group can produce hydroxylated dihydrophthalazinone compounds.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(4-chlorophenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-25-13-6-8-14(9-7-13)26-11-10-20-18(23)12-17-15-4-2-3-5-16(15)19(24)22-21-17/h2-9H,10-12H2,1H3,(H,20,23)(H,22,24)

InChI Key

RIXDHPAUVCHCHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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